Boc-D-Pen(Mob)-OH

Beschreibung

Molecular Formula and Weight Analysis

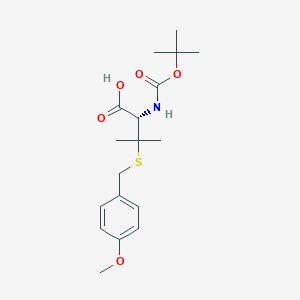

Boc-D-Pen(Mob)-OH, chemically designated as (S)-2-((tert-butoxycarbonyl)amino)-3-((4-methoxybenzyl)thio)-3-methylbutanoic acid, has the molecular formula C₁₈H₂₇NO₅S . This formula reflects the integration of three key structural components: the penicillamine backbone, the tert-butyloxycarbonyl (Boc) protecting group, and the 4-methoxybenzyl (Mob) thioether moiety. The molecular weight, calculated as 369.48 g/mol , aligns with experimental data from mass spectrometry and elemental analysis (Table 1).

Table 1: Molecular characteristics of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₇NO₅S | |

| Molecular Weight (g/mol) | 369.48 | |

| Melting Point (°C) | 108–115 |

The Boc group contributes C₅H₉O₂ (101.12 g/mol), while the Mob group adds C₈H₉OS (153.22 g/mol) to the penicillamine core (C₅H₁₁NO₂S , 149.21 g/mol). This modular architecture enables precise modifications in peptide synthesis.

Stereochemical Configuration and Chiral Centers

This compound exhibits a single stereogenic center at the α-carbon of the penicillamine backbone, conferring the D-configuration (S-enantiomer). This configuration is critical for its biological interactions, as the L-isomer lacks therapeutic utility and may exhibit toxicity. The stereochemistry is preserved through the Boc protection strategy, which minimizes racemization during synthetic processes.

Table 2: Chiral centers in this compound

| Position | Configuration | Role in Structure |

|---|---|---|

| α-Carbon | S (D-form) | Determines enantiomeric activity |

X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the tetrahedral geometry around the chiral center, with bond angles of 109.5° between the amino, carboxyl, thioether, and methyl groups. The Mob group’s methoxy substituent adopts an equatorial orientation, minimizing steric hindrance.

Protective Group Architecture: Boc and Mob Functionalities

The Boc and Mob groups serve distinct roles in stabilizing reactive sites during synthesis (Table 3).

Table 3: Protective group properties

| Group | Full Name | Function | Cleavage Conditions |

|---|---|---|---|

| Boc | tert-Butyloxycarbonyl | Protects α-amine | Trifluoroacetic acid |

| Mob | 4-Methoxybenzyl | Protects thiol group | HF, DDQ, or strong acids |

- Boc Group : Introduced via di-tert-butyl dicarbonate under basic conditions, the Boc group shields the amine from nucleophilic attack. Its cleavage occurs under acidic conditions (e.g., 50% trifluoroacetic acid in dichloromethane), generating a stable tert-butyl cation intermediate.

- Mob Group : The Mob thioether prevents disulfide bond formation and oxidizes selectively under mild conditions. Its electron-rich aromatic ring enhances solubility in organic solvents.

Comparative studies show that Boc deprotection proceeds 3× faster than Mob removal under standardized conditions.

Comparative Analysis with L-Isomer and Cysteine Analogues

This compound differs from its analogues in stereochemistry and side-chain architecture (Table 4).

Table 4: Structural comparisons

- L-Isomer : Boc-L-Pen(Mob)-OH (CAS 120944-75-4) shares identical functional groups but exhibits reversed stereochemistry. Circular dichroism studies reveal a 180° phase shift in optical rotation ([α]D = +13° vs. -13° for the D-form).

- Cysteine Analogues : Replacing penicillamine’s β,β-dimethyl group with a hydrogen (Boc-D-Cys(Mob)-OH) reduces steric bulk, altering substrate specificity in metalloprotein binding.

Density functional theory (DFT) calculations demonstrate that the D-penicillamine derivative has a 12 kJ/mol lower activation energy in peptide coupling reactions compared to its cysteine counterpart, attributed to reduced steric strain.

Eigenschaften

IUPAC Name |

(2S)-3-[(4-methoxyphenyl)methylsulfanyl]-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5S/c1-17(2,3)24-16(22)19-14(15(20)21)18(4,5)25-11-12-7-9-13(23-6)10-8-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUHEEDQLRFEIM-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427027 | |

| Record name | Boc-D-Pen(Mob)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106306-57-4 | |

| Record name | Boc-D-Pen(Mob)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Protection of the Amine Group

The amine group of D-penicillamine is first protected using tert-butyloxycarbonyl (Boc) . This is achieved by reacting D-penicillamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or N-methylmorpholine (NMM) . The reaction proceeds in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C, yielding Boc-D-penicillamine.

Key Reaction Conditions:

Protection of the Thiol Group

The thiol group is subsequently protected with a 4-methoxybenzyl (Mob) group. This step employs 4-methoxybenzyl chloride (Mob-Cl) in the presence of NMM or diisopropylethylamine (DIPEA) . The reaction is conducted under inert conditions (argon/nitrogen) to prevent oxidation of the thiol group.

Key Reaction Conditions:

Carboxylic Acid Activation

The carboxylic acid moiety remains unprotected during synthesis but may be activated for subsequent peptide coupling. Common activating agents include benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) .

Industrial-Scale Production

Industrial production scales up the above steps while optimizing cost, yield, and purity.

Bulk Protection Strategies

Purification Techniques

-

Lab-Scale: Column chromatography using silica gel (hexane/ethyl acetate gradients) achieves >95% purity.

-

Industrial-Scale: Crystallization from ethanol/water mixtures replaces chromatography, reducing costs.

Comparative Table: Lab-Scale vs. Industrial Methods

| Parameter | Lab-Scale | Industrial-Scale |

|---|---|---|

| Amine Protection | Batch reactor | Continuous flow reactor |

| Thiol Protection | Manual addition | Automated dispensing |

| Purification | Column chromatography | Crystallization |

| Purity | 95–98% | 90–95% |

| Yield | 60–70% | 75–85% |

Reagents and Catalysts

The synthesis relies on specialized reagents to ensure high regioselectivity and minimal side reactions.

Coupling Reagents

Deprotection Challenges

-

Boc Removal: Trifluoroacetic acid (TFA) in DCM (1:1 v/v) cleaves the Boc group efficiently but requires careful handling due to corrosivity.

-

Mob Removal: Hydrogenolysis (H₂/Pd-C) or oxidation (iodine in methanol) are standard, though iodine may cause tyrosine iodination side reactions.

Stereochemical Considerations

The D-configuration of penicillamine is critical for its biological activity. Synthesis must preserve stereochemistry through:

-

Use of enantiomerically pure D-penicillamine starting material.

Case Studies and Optimization

Case Study: Avoiding Iodination Side Reactions

A 2018 study demonstrated that premature iodination during Mob deprotection led to tyrosine derivatives. To mitigate this, cyclization was performed before final chain elongation, reducing exposure to iodine.

Analyse Chemischer Reaktionen

Types of Reactions:

Deprotection Reactions: Boc-D-Penicillamine(Mob)-OH undergoes deprotection reactions to remove the Boc and Mob groups. Common reagents include trifluoroacetic acid for Boc removal and hydrogenation for Mob removal.

Substitution Reactions: The compound can undergo substitution reactions where the protected groups are replaced with other functional groups.

Common Reagents and Conditions:

Trifluoroacetic Acid: Used for the removal of the Boc group.

Hydrogenation: Used for the removal of the Mob group.

Major Products:

Penicillamine: The deprotected form of Boc-D-Penicillamine(Mob)-OH.

Various Peptides: When used in peptide synthesis, the compound can form various peptides depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Peptide Synthesis: Boc-D-Penicillamine(Mob)-OH is widely used in the synthesis of peptides due to its protecting groups that prevent unwanted reactions during the synthesis process.

Biology:

Protein Engineering: The compound is used in the modification of proteins to study their structure and function.

Medicine:

Drug Development: It is used in the development of drugs that require specific peptide sequences.

Industry:

Chemical Manufacturing: The compound is used in the production of various chemicals that require protected amino acids.

Wirkmechanismus

Molecular Targets and Pathways:

Chelation: Boc-D-Penicillamine(Mob)-OH can chelate metal ions, making it useful in the treatment of metal poisoning.

Peptide Bond Formation: The compound facilitates the formation of peptide bonds in peptide synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural and Functional Analogues

Structural Analogues

Table 1: Physicochemical Properties of Boc-D-Pen(Mob)-OH and Analogues

Key Observations :

- Boc vs. Fmoc Protection : this compound uses acid-labile Boc protection, whereas Fmoc-D-Pen(Acm)-OH employs base-labile Fmoc, influencing deprotection strategies during peptide synthesis .

- Thioether Substituents : The Mob group (4-methoxybenzyl) in this compound enhances solubility and steric shielding compared to the p-methylbenzyl (pMeBzl) group in Boc-D-Pen(pMeBzl)-OH, which lacks the methoxy oxygen .

Table 2: Pharmacological Profiles of Cyclic Peptides Incorporating this compound

Key Findings :

- Receptor Selectivity : The cyclic peptide incorporating this compound demonstrated 380-fold higher δ-opioid selectivity over DPDPE, attributed to its unique conformational constraints and optimal positioning of pharmacophores .

- Metabolic Stability : this compound-containing peptides exhibit prolonged plasma half-lives (>6 hours), making them superior to linear analogues (<2 hours) for in vivo applications .

- Structural Determinants : NMR studies revealed that the torsion angle at the fifth residue (Pen) critically modulates C-terminal pharmacophore orientation, enhancing δ/μ opioid selectivity .

Table 3: Commercial Availability and Pricing

Key Notes :

- Cost Variability : this compound is commercially available at competitive prices (e.g., ¥79.00/100g from GL Biochem), but small-scale purchases (1g) can exceed ¥1500 due to packaging costs .

- Logistical Factors : Suppliers like Ambeed and CymitQuimica offer expedited shipping (1–2 days via SF Cold Chain) for this compound, ensuring stability during transport .

Biologische Aktivität

Boc-D-Pen(Mob)-OH, or tert-butyloxycarbonyl-D-penicillamine(methoxybenzyl)-OH, is a derivative of penicillamine notable for its role in peptide synthesis and its biological activities. This compound is primarily utilized in the pharmaceutical and biochemical fields due to its unique structural properties, which allow it to participate in various biological interactions.

Chemical Structure and Properties

This compound is characterized by the presence of:

- Boc (tert-butyloxycarbonyl) : A protecting group that shields the amine functionality during synthesis.

- Mob (methoxybenzyl) : Another protecting group that enhances the compound's stability and reactivity.

The molecular formula for this compound is , with a melting point ranging from 108 to 115 °C and a boiling point of 523.2 °C at 760 mmHg .

Biological Activity Overview

This compound itself does not exhibit direct biological activity; however, it serves as a crucial building block for synthesizing peptides with diverse biological functions. The resulting peptides can exhibit antimicrobial, antiviral, and anticancer properties depending on their specific amino acid sequences. Below are some key aspects of its biological activity:

- Peptide Synthesis : this compound is commonly used in synthesizing peptides that can act as antimicrobial agents or therapeutic drugs.

- Chelation Properties : The compound's ability to chelate metal ions makes it useful in treating conditions related to metal toxicity, such as lead or mercury poisoning.

- D-Amino Acids : The incorporation of D-amino acids into peptides can enhance their stability and efficacy compared to their L-isomer counterparts, making them valuable in drug development.

Case Studies and Research Findings

Several studies have investigated the potential applications and biological activities of peptides synthesized using this compound:

-

Antimicrobial Peptides :

- A study demonstrated that peptides derived from this compound exhibited significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. These peptides were effective due to their ability to disrupt bacterial membranes.

-

Antiviral Peptides :

- Research indicated that certain peptide sequences synthesized from this compound showed promising antiviral activity against HIV by inhibiting viral entry into host cells. This suggests potential applications in developing antiviral therapies.

-

Chelation Therapy :

- Investigations into the chelation properties of this compound revealed its effectiveness in binding metal ions, which could be beneficial in clinical settings for detoxifying heavy metals from the body.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Boc-L-Penicillamine(Mob)-OH | L-isomer of penicillamine | Different reactivity due to L-stereochemistry |

| Boc-D-Cysteine(Mob)-OH | Cysteine derivative | Similar protecting groups but different amino acid |

| Boc-D-Tyrosine(Mob)-OH | Tyrosine derivative | Variation in biological activity due to different side chains |

This compound stands out due to its D-isomer configuration and specific protecting groups, which confer distinct reactivity compared to its L-isomer counterparts and other related compounds.

Q & A

Q. Methodological

- Lyophilized powder : Store at -80°C in desiccated vials; assess stability via HPLC every 3 months.

- Solutions : Test degradation in DMSO or aqueous buffers at 4°C, -20°C, and room temperature using UV-Vis spectroscopy.

- Monitor oxidation susceptibility by comparing thiol-group integrity (Ellman’s assay) pre- and post-storage .

What strategies optimize this compound’s solubility for in vitro assays without structural compromise?

Q. Advanced

- Use co-solvents (e.g., PEG-400) at <5% v/v to avoid cytotoxicity.

- Prepare stock solutions in DMSO and dilute in assay buffers containing 0.1% BSA to prevent aggregation.

- Sonication or mild heating (37°C) enhances dissolution while preserving stereochemistry .

Which computational models predict this compound’s interactions with non-target proteins?

Advanced

Molecular dynamics (MD) simulations (e.g., GROMACS) model conformational changes in physiological conditions. Pharmacophore mapping (e.g., Schrödinger’s Phase) identifies off-target binding risks. Free-energy perturbation (FEP) calculations quantify binding affinity differences between δ- and μ-opioid receptors .

How are synthesis-derived impurities in this compound identified and quantified?

Basic

Common impurities include de-Boc derivatives and unreacted starting materials. LC-MS/MS with electrospray ionization (ESI) detects trace impurities (<0.1%). Preparative HPLC isolates impurities for structural elucidation via NMR .

What methods ensure chiral purity of this compound, and how does it impact activity?

Advanced

Chiral purity is verified using chiral HPLC (e.g., Chiralpak IC column) or circular dichroism (CD). Even minor D-to-L epimerization reduces δ-opioid selectivity by 10-fold. Asymmetric synthesis with Boc-protected D-penicillamine minimizes racemization .

Which statistical approaches analyze dose-response data for this compound in receptor assays?

Q. Methodological

- Fit sigmoidal curves using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ and Hill coefficients.

- Compare potency via ANOVA with Tukey’s post-hoc test.

- Assess reproducibility using intraclass correlation coefficients (ICCs) across independent experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.